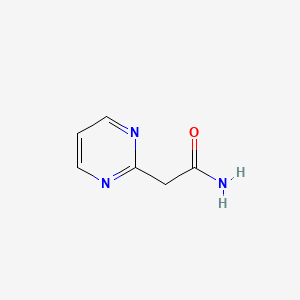
2-(Pyrimidin-2-yl)acetamide
Overview
Description
2-(Pyrimidin-2-yl)acetamide is an organic compound that features a pyrimidine ring attached to an acetamide group Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 in humans .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to inhibit collagen prolyl-4-hydroxylase , suggesting a potential role in the regulation of collagen synthesis and degradation pathways.
Pharmacokinetics
Similar compounds have shown dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing .
Result of Action
Similar compounds have shown anti-tumor proliferation activity against certain cancer cell lines .
Action Environment
Similar compounds have shown effective inhibition of collagen expression and hydroxyproline content in cell culture medium in vitro , suggesting that the cellular environment may play a role in the compound’s action.
Biochemical Analysis
Biochemical Properties
2-(Pyrimidin-2-yl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis . This interaction inhibits the enzyme’s activity, leading to a reduction in collagen production. Additionally, this compound has shown potential anti-fibrotic activity by inhibiting the expression of collagen type I alpha 1 (COL1A1) protein .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated the ability to suppress the production of collagen in immortalized rat hepatic stellate cells (HSC-T6), indicating its potential in anti-fibrotic therapy . Furthermore, it affects cellular metabolism by altering the levels of hydroxyproline in cell culture medium .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to collagen prolyl 4-hydroxylase, inhibiting its activity and subsequently reducing collagen synthesis . This inhibition is crucial for its anti-fibrotic properties. Additionally, this compound may influence gene expression by modulating the transcription of genes involved in collagen production and other related pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of collagen synthesis over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen production without causing significant adverse effects . At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships should be further investigated to ensure safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with collagen prolyl 4-hydroxylase is a key aspect of its metabolic role . Additionally, it may affect metabolic flux and metabolite levels, further influencing cellular processes and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within tissues can significantly impact its effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-yl)acetamide typically involves the reaction of pyrimidine derivatives with acetamide under specific conditions. One common method includes the use of pyrimidine-2-carboxylic acid, which is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with ammonia or an amine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid derivatives, while reduction can produce pyrimidin-2-ylmethylamine.
Scientific Research Applications
2-(Pyrimidin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
2-(Pyridin-2-yl)acetamide: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
2-(Pyrimidin-4-yl)acetamide: Similar but with the acetamide group attached at the 4-position of the pyrimidine ring.
2-(Pyrimidin-5-yl)acetamide: Similar but with the acetamide group attached at the 5-position of the pyrimidine ring.
Uniqueness: 2-(Pyrimidin-2-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the acetamide group on the pyrimidine ring can affect its interaction with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-pyrimidin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-5(10)4-6-8-2-1-3-9-6/h1-3H,4H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYYCHBWOLRIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695975 | |
| Record name | 2-(Pyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-43-9 | |
| Record name | 2-(Pyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying α-substituted acetamido-N-benzylacetamide derivatives as potential anticonvulsants?
A1: Epilepsy affects a significant portion of the global population. The search for new and more effective anticonvulsant drugs with fewer side effects is an ongoing effort. The research presented in these papers [, ] focuses on exploring a specific class of chemical compounds, α-substituted acetamido-N-benzylacetamide derivatives, for their potential anticonvulsant activity. By using molecular docking studies, the researchers aim to understand how these compounds might interact with target proteins involved in seizures and to identify promising candidates for further development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


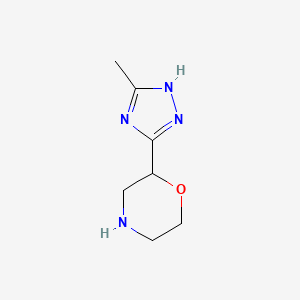
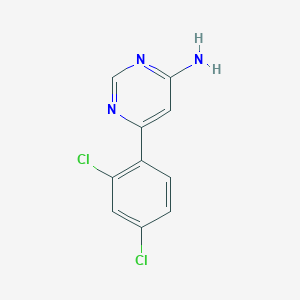
![N-[(2H-1,3-benzodioxol-5-yl)methyl]cyclobutanamine](/img/structure/B1464681.png)
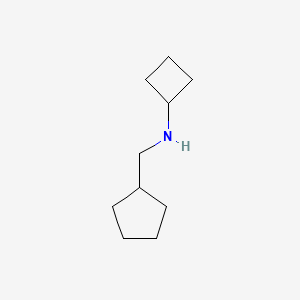
![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1464684.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464687.png)
![[1-(3-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464689.png)
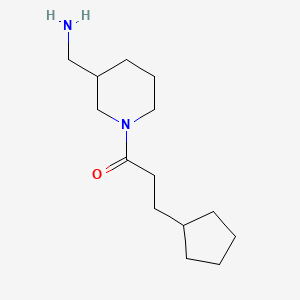
![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464691.png)
![N-[(2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1464692.png)
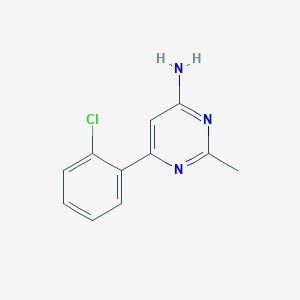
![2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1464695.png)
amine](/img/structure/B1464697.png)

